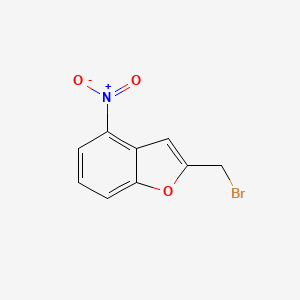
2-(Bromomethyl)-4-nitrobenzofuran
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Bromomethyl)-4-nitrobenzofuran is an organic compound that belongs to the class of benzofurans It is characterized by the presence of a bromomethyl group at the second position and a nitro group at the fourth position on the benzofuran ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bromomethyl)-4-nitrobenzofuran typically involves the bromination of 4-nitrobenzofuran. One common method is the use of N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide in carbon tetrachloride (CCl4). The reaction proceeds via a free radical mechanism, resulting in the selective bromination of the methyl group .
Industrial Production Methods
Industrial production of this compound may involve similar bromination techniques but on a larger scale. The process would require careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Bromomethyl)-4-nitrobenzofuran undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation: The compound can undergo oxidation reactions, although these are less common compared to substitution and reduction reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents such as dimethylformamide (DMF).
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzofuran derivatives.
Reduction: Formation of 2-(Aminomethyl)-4-nitrobenzofuran.
Oxidation: Formation of oxidized benzofuran derivatives.
Applications De Recherche Scientifique
2-(Bromomethyl)-4-nitrobenzofuran has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential precursor for the development of pharmaceutical compounds with antimicrobial or anticancer properties.
Material Science: Utilized in the synthesis of polymers and advanced materials with specific electronic or optical properties.
Biological Studies: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Mécanisme D'action
The mechanism of action of 2-(Bromomethyl)-4-nitrobenzofuran involves its interaction with biological molecules through its reactive bromomethyl and nitro groups. The bromomethyl group can form covalent bonds with nucleophilic sites in proteins and nucleic acids, potentially leading to the inhibition of enzyme activity or disruption of DNA function. The nitro group can undergo reduction to form reactive intermediates that further interact with cellular components .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(Bromomethyl)benzofuran
- 4-Nitrobenzofuran
- 2-(Bromomethyl)-1,3-dioxolane
- Ethyl 2-(bromomethyl)acrylate
Uniqueness
2-(Bromomethyl)-4-nitrobenzofuran is unique due to the presence of both bromomethyl and nitro groups on the benzofuran ring. This dual functionality allows it to participate in a wider range of chemical reactions compared to similar compounds that may only have one reactive group. Additionally, the specific positioning of these groups on the benzofuran ring can influence the compound’s reactivity and interaction with biological targets .
Propriétés
Formule moléculaire |
C9H6BrNO3 |
|---|---|
Poids moléculaire |
256.05 g/mol |
Nom IUPAC |
2-(bromomethyl)-4-nitro-1-benzofuran |
InChI |
InChI=1S/C9H6BrNO3/c10-5-6-4-7-8(11(12)13)2-1-3-9(7)14-6/h1-4H,5H2 |
Clé InChI |
JMJOBDROLMTRMG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C2C=C(OC2=C1)CBr)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


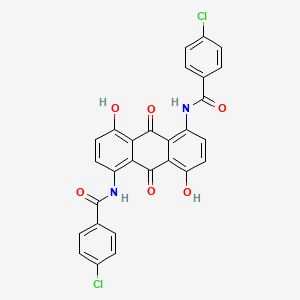
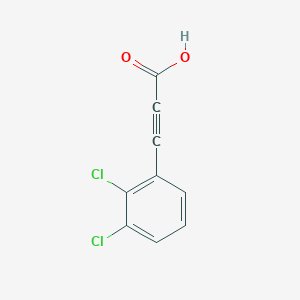






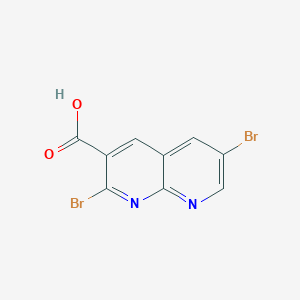
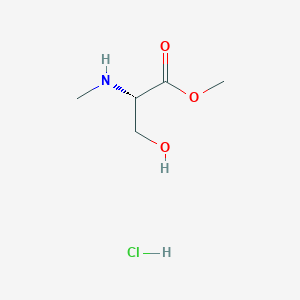
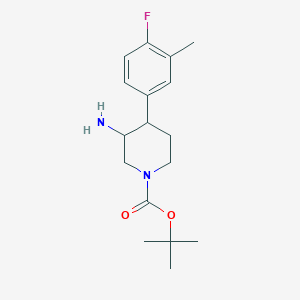
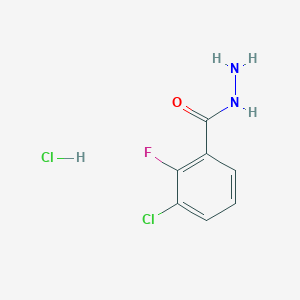
![[1-methyl-2-[(E)-(phenylcarbamoylhydrazinylidene)methyl]pyridin-1-ium-3-yl] N,N-dimethylcarbamate](/img/structure/B13145340.png)

